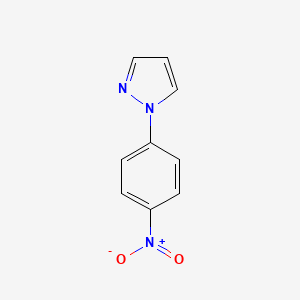

1-(4-Nitrophenyl)-1H-pyrazole

概要

説明

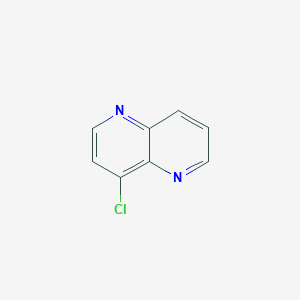

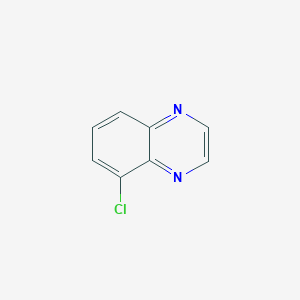

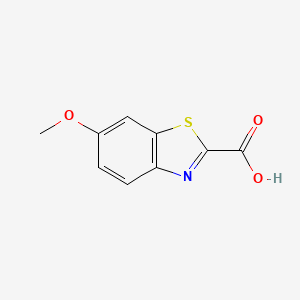

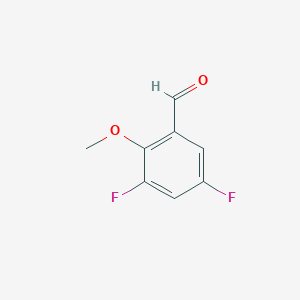

1-(4-Nitrophenyl)-1H-pyrazole, abbreviated as NP-Pyrazole, is an organic compound with a wide range of applications in both scientific research and industrial synthesis. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and has a unique structure that provides numerous advantages in both laboratory experiments and industrial production.

科学的研究の応用

Structural and Spectroscopic Characterization

- 1-(4-Nitrophenyl)-1H-pyrazole derivatives have been extensively characterized using various spectroscopic techniques like IR, NMR, and X-ray diffraction, contributing to a deeper understanding of their molecular structures and properties. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was studied for its molecular geometry, vibrational frequencies, and chemical shift values, facilitating insights into the structural dynamics of pyrazole compounds (Evecen et al., 2016).

Crystal Structure Analysis

- Crystal structure analyses of these compounds provide essential data on molecular interactions and geometries. For example, a study on 1-(4-nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole revealed a monoclinic crystal system, enabling a deeper understanding of its structural properties and potential applications (Kumar et al., 2022).

Biological Activity Exploration

- Pyrazole derivatives, including this compound, are explored for their biological activities. For instance, the antibacterial, antioxidant, and cell proliferative effects of such compounds have been studied, providing insights into their potential therapeutic applications (Okoli Bamidele Joseph, 2018).

Chemical Reactivity and Synthesis

- The reactivity of this compound derivatives in chemical reactions, such as the Diels-Alder reaction, is studied to understand their potential in synthesizing novel compounds with potential biological activities. This research offers insights into the development of new pharmaceuticals and chemicals (Volkova et al., 2021).

Pharmaceutical and Herbicidal Applications

- Some derivatives of this compound are investigated for their pharmaceutical and herbicidal applications. For instance, pyrazole nitrophenyl ethers, a related class of compounds, have shown herbicidal effects and potential in agricultural applications (Clark, 1996).

Analytical and Experimental Chemistry

- These compounds are also utilized in analytical and experimental chemistry studies. Their structural and spectral characteristics, such as tautomerism and energy band gaps, are analyzed for a better understanding of their chemical behavior, which can inform various scientific applications (Ibnaouf et al., 2019)

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Pharmacokinetics

It’s worth noting that the physicochemical parameters of related compounds, such as pyrrolidine, have been studied and found to influence their adme properties .

Result of Action

For instance, certain indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and other activities .

Action Environment

It has been reported that the solvent can have a pronounced effect on the reaction kinetics of similar compounds, such as 4-nitrophenol . For instance, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate .

特性

IUPAC Name |

1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWPAZGIVRZAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345504 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3463-30-7 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1-(4-Nitrophenyl)-1H-pyrazole derivatives?

A: These compounds are characterized by a pyrazole ring directly bonded to a nitrophenyl group. The spatial arrangement of these two moieties significantly influences the molecule's interactions. For instance, in 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene ring exhibits a twist relative to the pyrazole ring with a dihedral angle of 31.38° []. This twist affects the molecule's ability to engage in π-π stacking interactions. Furthermore, the nitro group typically lies coplanar with the benzene ring, influencing the molecule's electron distribution and potential for hydrogen bonding.

Q2: How do intermolecular interactions influence the crystal packing of these derivatives?

A: The presence of nitrogen and oxygen atoms within the pyrazole and nitro groups allows these compounds to participate in hydrogen bonding. For example, in 5-Amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole, N-H...O and N-H...N hydrogen bonds link the molecules together, creating sheets with alternating ring patterns []. This hydrogen bonding network contributes to the overall stability and arrangement of molecules within the crystal lattice. Similarly, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile displays a three-dimensional network stabilized by N—H⋯O and C—H⋯O hydrogen bonds [].

Q3: What role do π-π interactions play in the supramolecular organization of these compounds?

A: π-π interactions significantly influence the packing of this compound derivatives in the solid state. In the case of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, these interactions occur between the five- and six-membered rings of neighboring molecules, leading to the formation of supramolecular chains along a specific crystallographic axis []. These interactions contribute to the overall stability and arrangement of molecules within the crystal.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。